molecular formula C23H16N2OS B2473228 (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile CAS No. 304897-07-2

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile

Cat. No.: B2473228
CAS No.: 304897-07-2
M. Wt: 368.45
InChI Key: IPYFDAUHSZVHBH-PYCFMQQDSA-N
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Description

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile is a synthetic organic compound that features a benzo[d]thiazole moiety, a hydroxy group, and a diphenylbutenenitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Formation of the diphenylbutenenitrile structure: This step involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base, followed by the addition of the benzo[d]thiazole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Formation of benzo[d]thiazol-2-yl ketones or aldehydes.

    Reduction: Formation of benzo[d]thiazol-2-yl primary amines.

    Substitution: Various substituted benzo[d]thiazol-2-yl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.

Biology

    Biological assays: Used in the development of assays to study enzyme activity or protein interactions.

Medicine

    Drug development: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

    Materials science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile: The E-isomer of the compound, differing in the spatial arrangement of the substituents.

    2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbutanenitrile: Lacks the double bond in the butenenitrile structure.

Uniqueness

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile is unique due to its specific Z-configuration, which can influence its reactivity and interactions with biological targets. The presence of both the benzo[d]thiazole moiety and the hydroxy group also contributes to its distinct chemical properties.

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c24-15-18(23-25-19-13-7-8-14-20(19)27-23)22(26)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21,26H/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYFDAUHSZVHBH-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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